5-Tributylstannyl-2-trifluoromethylpyridine
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Overview
Description
5-Tributylstannyl-2-trifluoromethylpyridine is a chemical compound with the molecular formula C18H30F3NSn and a molecular weight of 436.14 g/mol . It is a fluorinated building block used in various chemical syntheses . The compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring and a tributylstannyl group, which makes it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tributylstannyl-2-trifluoromethylpyridine typically involves the stannylation of 2-trifluoromethylpyridine. One common method includes the reaction of 2-trifluoromethylpyridine with tributyltin chloride in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Tributylstannyl-2-trifluoromethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the tributylstannyl group.
Bases: Such as LDA or NaH, used in the initial stannylation reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the product is typically a new carbon-carbon bond formed between the pyridine ring and another aromatic or aliphatic group .
Scientific Research Applications
5-Tributylstannyl-2-trifluoromethylpyridine is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals, particularly those requiring fluorinated pyridine derivatives.
Material Science: For the synthesis of novel materials with unique properties.
Agricultural Chemistry: In the preparation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-Tributylstannyl-2-trifluoromethylpyridine primarily involves its role as a reagent in chemical reactions. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 5-(Tributylstannyl)-2-pyridinecarbonitrile
- 2-Methyl-5-(tributylstannyl)pyridine
- 5-Chloro-2-(tributylstannyl)pyridine
Uniqueness
5-Tributylstannyl-2-trifluoromethylpyridine is unique due to the presence of both a trifluoromethyl group and a tributylstannyl group. This combination provides distinct reactivity and stability, making it particularly useful in synthetic applications where both fluorination and stannylation are desired .
Properties
IUPAC Name |
tributyl-[6-(trifluoromethyl)pyridin-3-yl]stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-3-1-2-4-10-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSXJEYVXPPZAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30F3NSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591757 |
Source
|
Record name | 5-(Tributylstannyl)-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-76-6 |
Source
|
Record name | 5-(Tributylstannyl)-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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